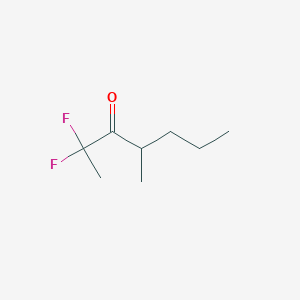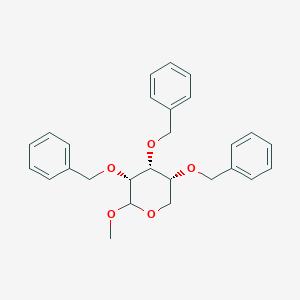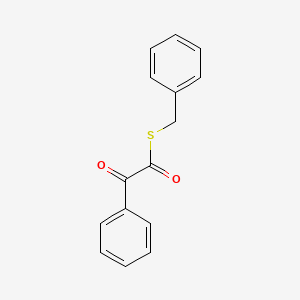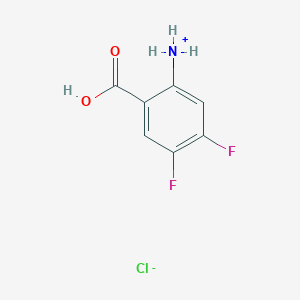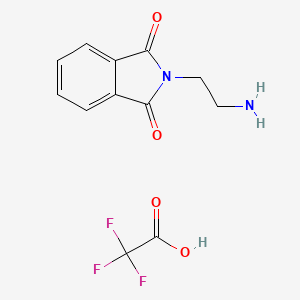
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate is a chemical compound that belongs to the class of isoindole derivatives. This compound is known for its unique structural features, which include an isoindole core and an aminoethyl side chain. The trifluoroacetate group enhances its solubility and stability, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate typically involves the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as phthalic anhydride and an amine. The reaction is usually carried out under reflux conditions in the presence of a catalyst.
Introduction of Aminoethyl Side Chain: The aminoethyl side chain is introduced through a nucleophilic substitution reaction. This involves reacting the isoindole core with an appropriate aminoethylating agent, such as 2-bromoethylamine hydrobromide, under basic conditions.
Trifluoroacetate Formation: The final step involves the introduction of the trifluoroacetate group. This is typically achieved by reacting the aminoethyl isoindole derivative with trifluoroacetic acid or its anhydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The aminoethyl side chain can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the electrophile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted isoindole derivatives, each with unique chemical and physical properties.
Scientific Research Applications
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The trifluoroacetate group may enhance its binding affinity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione hydrochloride
- 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione acetate
- 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione sulfate
Uniqueness
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly valuable in applications where these properties are critical.
Properties
Molecular Formula |
C12H11F3N2O4 |
|---|---|
Molecular Weight |
304.22 g/mol |
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H10N2O2.C2HF3O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;3-2(4,5)1(6)7/h1-4H,5-6,11H2;(H,6,7) |
InChI Key |
MGKZRLPYSBWGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


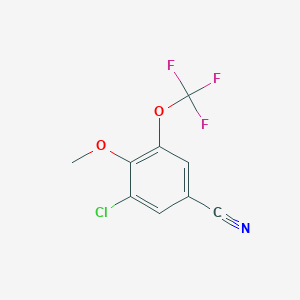
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
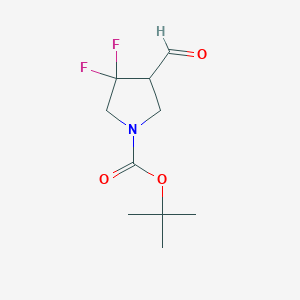
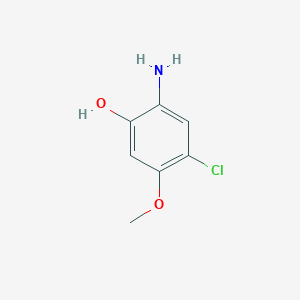
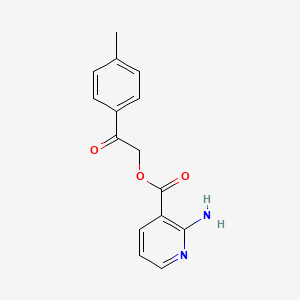
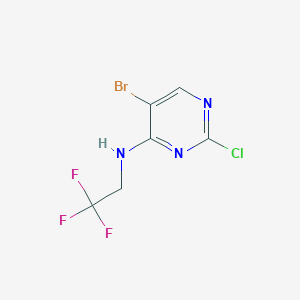
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
